

Application Note: Quantification of β2-Chaconine using a Validated HPLC-MS/MS Method

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Compound of Interest		
Compound Name:	beta2-Chaconine	
Cat. No.:	B15493176	Get Quote

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of β 2-chaconine in biological matrices. β 2-chaconine, a steroidal glycoalkaloid found in plants of the Solanaceae family, is a metabolite of the more abundant α -chaconine.[1][2] The accurate quantification of this and related glycoalkaloids is crucial for toxicology studies, food safety assessments, and in the development of pharmaceuticals, given their potential biological activities. The method described herein utilizes a straightforward extraction protocol followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

Steroidal glycoalkaloids (SGAs) are a diverse group of nitrogen-containing secondary metabolites naturally occurring in Solanaceous species such as potatoes and tomatoes.[1][3] The most prominent SGAs in potatoes are α -solanine and α -chaconine, which can be toxic to humans and animals at high concentrations.[1][4] These compounds are known to exhibit synergistic toxicity and can cause adverse effects ranging from gastrointestinal distress to neurological disorders.[5]



 β 2-chaconine is a diglycoside of the aglycone solanidine, formed by the partial hydrolysis of the trisaccharide chain of α -chaconine.[2] Understanding the metabolic fate of major glycoalkaloids is essential for a comprehensive toxicological evaluation. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for the reliable quantification of β 2-chaconine.

Experimental Protocol Sample Preparation (Solid-Phase Extraction)

This protocol is optimized for the extraction of \(\beta 2 \)-chaconine from serum or plasma samples.

- Sample Pre-treatment: To 200 μL of serum or plasma, add 200 μL of an internal standard solution (e.g., tomatine in methanol). Vortex for 30 seconds.
- Protein Precipitation: Add 600 μ L of acetonitrile, vortex for 1 minute, and then centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
- Solid-Phase Extraction (SPE):
 - Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analytes with 1 mL of methanol.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

HPLC-MS/MS Analysis

HPLC System: A standard HPLC system capable of binary gradient elution. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 μm particle size) is recommended for good separation of glycoalkaloids.[1] Mobile Phase:

A: 0.1% formic acid in water



• B: 0.1% formic acid in acetonitrile Gradient Elution:

Time (min)	%A	%B
0.0	95	5
1.0	95	5
8.0	20	80
10.0	5	95
12.0	5	95
12.1	95	5
15.0	95	5

Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: Positive ESI Capillary Voltage: 3.5 kV Source Temperature: 150°C Desolvation Temperature: 350°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr

MRM Transitions:

The ion at m/z 706.4 likely represents β 1-chaconine and β 2-chaconine, which are isomers.[6] [7] The fragmentation of the common aglycone, solanidine (m/z 398.2), is well-characterized.[6]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
β2- Chaconine	706.4	398.2	0.1	40	35
β2- Chaconine (Qualifier)	706.4	560.4	0.1	40	25
Tomatine (IS)	1034.4	576.4	0.1	50	45



Quantitative Data Summary

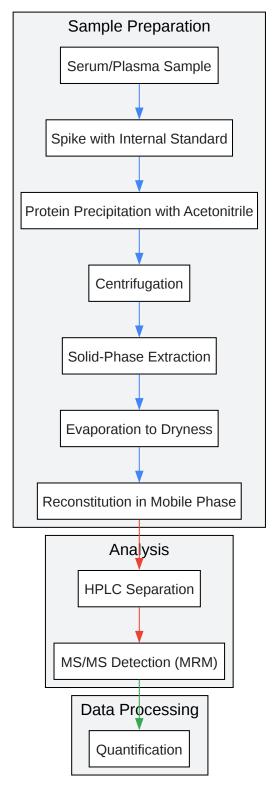
The following table summarizes typical performance characteristics of this method, based on data for structurally related glycoalkaloids.

Parameter	β2-Chaconine
Linearity Range	0.5 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Accuracy	85 - 115%
Precision (%RSD)	< 15%

Visualizations Experimental Workflow



Experimental Workflow for β2-Chaconine Quantification



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Caption: Workflow for β2-Chaconine Quantification.



Glycoalkaloid Biosynthesis Pathway

Simplified Glycoalkaloid Biosynthesis Pathway Acetyl-CoA Mevalonate Pathway Cholesterol Multiple Steps Hydrolysis Solanidine SGTs **SGTs** α -Solanine α-Chaconine Rhamnose/Glucose - Rhamnose Rhamnose **B1-Chaconine β2-Chaconine** - Glucose - Rhamnose y-Chaconine

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